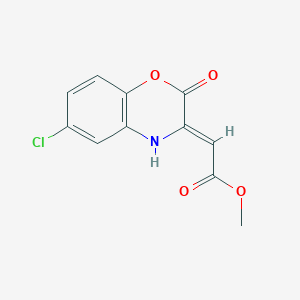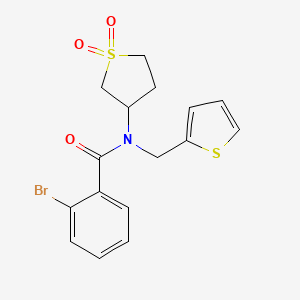![molecular formula C23H26F2N4O2 B11580116 N-cyclooctyl-7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B11580116.png)
N-cyclooctyl-7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclooctyl-7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide is a synthetic organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclooctyl-7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide typically involves multi-step organic reactions. The starting materials may include cyclooctylamine, difluoromethyl ketone, and 4-methoxyphenyl hydrazine. The key steps in the synthesis may involve:
Formation of the pyrazole ring: This can be achieved by reacting 4-methoxyphenyl hydrazine with an appropriate diketone.
Cyclization to form the pyrazolo[1,5-a]pyrimidine core: This step may involve the reaction of the pyrazole intermediate with a suitable reagent such as a chloroformate or an isocyanate.
Introduction of the cyclooctyl group: This can be done through nucleophilic substitution reactions.
Final functionalization: The difluoromethyl group can be introduced using reagents like difluoromethyl iodide under specific conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
N-cyclooctyl-7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic agent for diseases such as cancer, inflammation, and neurological disorders.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl and methoxyphenyl groups may play a crucial role in binding to these targets, modulating their activity, and triggering downstream effects. The exact pathways would depend on the specific biological context and the nature of the target.
類似化合物との比較
Similar Compounds
- N-cyclooctyl-7-(trifluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
- N-cyclooctyl-7-(difluoromethyl)-5-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
Uniqueness
N-cyclooctyl-7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide is unique due to the presence of the difluoromethyl group, which can enhance its metabolic stability and binding affinity. The cyclooctyl group may also contribute to its lipophilicity and ability to cross biological membranes.
特性
分子式 |
C23H26F2N4O2 |
|---|---|
分子量 |
428.5 g/mol |
IUPAC名 |
N-cyclooctyl-7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C23H26F2N4O2/c1-31-17-11-9-15(10-12-17)19-13-20(21(24)25)29-22(28-19)18(14-26-29)23(30)27-16-7-5-3-2-4-6-8-16/h9-14,16,21H,2-8H2,1H3,(H,27,30) |
InChIキー |
AMEMOQDBILDKSV-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C2=NC3=C(C=NN3C(=C2)C(F)F)C(=O)NC4CCCCCCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4,5-Dimethyl-1,3-thiazol-2-yl)-1-[4-(propan-2-yl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11580033.png)

![6-(4-chlorophenyl)-N-(4-methoxyphenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11580058.png)
![ethyl 5-[2-hydroxy-3-(4-methylpiperidin-1-yl)propoxy]-1,2-dimethyl-1H-indole-3-carboxylate](/img/structure/B11580059.png)
![2-(4,5-Dimethyl-1,3-thiazol-2-yl)-1-(4-hydroxy-3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11580062.png)
![6-(4-ethoxyphenyl)-N-(2-fluorophenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11580066.png)
![(2E)-2-cyano-3-[2-(2-fluorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(tetrahydrofuran-2-ylmethyl)prop-2-enamide](/img/structure/B11580068.png)
![N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-4-ethoxybenzamide](/img/structure/B11580073.png)
![N-[(4-ethoxyphenyl)sulfonyl]-N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)cyclohexanecarboxamide](/img/structure/B11580081.png)
![ethyl 5-[3-(1H-benzotriazol-1-yl)-2-hydroxypropoxy]-1,2-dimethyl-1H-indole-3-carboxylate](/img/structure/B11580090.png)

![2-(methylsulfanyl)-5-(2-nitrophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B11580101.png)

![(3Z)-3-[2-(4-fluorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B11580115.png)
